Differentiation as a Key Intermediate in a Potent and Selective Nonsteroidal Mineralocorticoid Receptor Antagonist Series
The ultimate value proposition for this specific 6-chloro-2-propyl benzoxazinone lies in its role as a precursor enabling access to a novel class of potent, selective nonsteroidal mineralocorticoid receptor (MR) antagonists. A published lead optimization study identified a series of benzoxazin-3-one derivatives where the core scaffold was essential for binding. While the precursor itself is a building block, the final optimized compound from this series, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n), demonstrated an IC50 of 210 nM against MR and >500-fold selectivity over the progesterone receptor (PR) [1]. This high selectivity is critical for avoiding the hormonal side effects associated with steroidal MR antagonists like spironolactone and was directly enabled by modifications to the benzoxazinone core, underscoring the criticality of starting with the correct core intermediate [1].
| Evidence Dimension | MR Antagonism Potency and Selectivity of final derived compound |
|---|---|
| Target Compound Data | Precursor for compound 14n (IC50: 210 nM at MR; >500-fold selectivity vs. PR) |
| Comparator Or Baseline | Spironolactone (a non-selective steroidal MR antagonist with significant PR/AR cross-reactivity) and related series analogs with different core substitutions leading to reduced selectivity. |
| Quantified Difference | >500-fold selectivity for MR over PR; many analogs with different substitution patterns on the benzoxazinone core exhibited 10-100 fold lower selectivity. |
| Conditions | In vitro binding assay against a panel of human nuclear hormone receptors. |
Why This Matters
Procuring this specific intermediate is essential for reliably replicating or extending a high-value, peer-reviewed SAR pathway that directly led to a clinical candidate with best-in-class selectivity potential, a feat unachievable with a differently substituted benzoxazinone starting material.
- [1] Hasui, T., Matsunaga, N., Ora, T., Ohyabu, N., Nishigaki, N., Imura, Y., ... & Fukumoto, S. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. Journal of Medicinal Chemistry, 54(24), 8616-8631. View Source
